3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
CAS No.:
Cat. No.: VC15296180
Molecular Formula: C26H23NO4
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23NO4 |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
| Standard InChI | InChI=1S/C26H23NO4/c1-17-25-20(15-27(16-30-25)14-18-8-10-21(29-2)11-9-18)12-23-22(13-24(28)31-26(17)23)19-6-4-3-5-7-19/h3-13H,14-16H2,1-2H3 |
| Standard InChI Key | ITZMJKXCZYAVNB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CC5=CC=C(C=C5)OC |
Introduction
Structural and Molecular Characteristics
Chromeno-Oxazine Core Framework
The chromeno-oxazine system forms the central scaffold of this compound, comprising a benzopyran (chromene) fused to an oxazine ring. The oxazine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom, introduces sites for hydrogen bonding and electrostatic interactions. The chromene component contributes aromaticity and planar rigidity, which may enhance binding to hydrophobic pockets in proteins or nucleic acids.
Substituent analysis reveals three critical modifications:
-
4-Methoxybenzyl Group at Position 3: This arylalkyl substituent enhances lipophilicity, potentially improving blood-brain barrier permeability. The methoxy group (-OCH₃) serves as a hydrogen bond acceptor, while the benzyl moiety may engage in π-π stacking with aromatic residues in target proteins.
-
Methyl Group at Position 10: The methyl substituent introduces steric bulk, which could stabilize the molecule’s conformation and reduce metabolic degradation by cytochrome P450 enzymes.
-
Phenyl Group at Position 6: This aromatic ring may participate in hydrophobic interactions or act as a pharmacophore in receptor binding, as seen in HIV-1 capsid inhibitors .
Synthetic Methodologies
Key Reaction Pathways
While no direct synthesis of 3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e] oxazin-8-one is documented, analogous chromeno-oxazine derivatives are typically synthesized via multi-step sequences involving:
-
Formation of the Chromene Moiety:
-
Claisen-Schmidt condensation between a substituted benzaldehyde and a ketone generates the chromene backbone.
-
Example: Reaction of 4-methoxybenzaldehyde with methyl vinyl ketone under acidic conditions yields the chromene intermediate.
-
-
Oxazine Ring Construction:
-
Functionalization Steps:
Table 1: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | 4-Methoxybenzaldehyde, NaOH/EtOH | 4-Methoxychromene |
| 2 | Oxazine Cyclization | Urea, H₂SO₄, 120°C | Chromeno-oxazinone |
| 3 | N-Alkylation | 4-Methoxybenzyl chloride, K₂CO₃ | 3-(4-Methoxybenzyl) derivative |
| 4 | C-6 Arylation | Phenylboronic acid, Pd(PPh₃)₄ | Final product |
Chemical Properties and Reactivity
Physicochemical Profile
-
Molecular Formula: C₂₆H₂₅NO₄
-
Molecular Weight: 415.48 g/mol
-
Solubility: Low aqueous solubility due to high lipophilicity (logP ≈ 3.8); soluble in DMSO, DMF, and dichloromethane.
-
Stability: Susceptible to oxidative degradation at the oxazine ring; storage under inert atmosphere recommended.
Reactivity Hotspots
-
Oxazine Ring: Prone to nucleophilic attack at the N-position, enabling derivatization via alkylation or acylation.
-
Methoxy Group: Demethylation under acidic or enzymatic conditions yields a phenolic derivative, which may alter biological activity .
-
Phenyl Substituent: Participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) for further functionalization .
Biological Activity and Mechanisms
Hypothesized Targets
-
Neurological Disorders: Structural analogs inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential in Alzheimer’s disease therapy . The 4-methoxybenzyl group may mimic the trimethoxybenzene moiety in donepezil, a known AChE inhibitor .
-
Antiviral Activity: Chromeno-oxazines with phenyl substituents exhibit HIV-1 capsid protein binding, disrupting viral assembly . The phenyl group at position 6 may engage in π-stacking with capsid residues .
-
Anti-Inflammatory Effects: Methoxybenzyl derivatives modulate COX-2 and 5-LOX pathways, indicating possible applications in inflammation.
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| EVT-11529238 (Chromeno-oxazine) | HIV-1 CA | 3.13 μM | |
| MRS 1220 (Triazoloquinazoline) | A₃ Adenosine Receptor | 1.2 nM | |
| PMA Derivatives | Cholinesterase | 0.8–2.4 μM |
Applications in Medicinal Chemistry
Lead Optimization Strategies
-
Enhancing AChE Inhibition: Introducing bulky substituents at position 10 could improve binding to the enzyme’s peripheral anionic site .
-
Improving Metabolic Stability: Replacing the methoxy group with a fluoromethoxy moiety may reduce CYP450-mediated demethylation.
-
HIV-1 CA Targeting: Modifying the phenyl group to include electron-withdrawing substituents (e.g., -CF₃) might enhance capsid protein affinity .
Patent Landscape
Patent EP2187742B1 discloses chromeno-oxazine derivatives for treating neurodegenerative and viral diseases, underscoring the commercial interest in this structural class. Specific claims include compounds with substituted benzyl groups and heteroaryl moieties, aligning with the features of 3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e] oxazin-8-one.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume